molecular formula C9H19ClN2 B11733997 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride

1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B11733997
M. Wt: 190.71 g/mol
InChI Key: ANBPOCIPJDINFK-UHFFFAOYSA-N
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Description

1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride typically involves the reaction of piperidine with cyclopropanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of cyclopropanamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride
  • N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride

Uniqueness

1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride is unique due to its specific structure, which combines the piperidine ring with a cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;/h1-8,10H2;1H

InChI Key

ANBPOCIPJDINFK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2(CC2)N.Cl

Origin of Product

United States

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